N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and aromatic rings with chlorine and fluorine substituents. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common approach is the reaction of 4-chlorobenzylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the chlorine and fluorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the piperazine ring and sulfonyl group is crucial for its binding affinity and specificity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-3-1-15(2-4-16)13-22-19(25)14-23-9-11-24(12-10-23)28(26,27)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRGDSCZRWONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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